![molecular formula C12H19N3Na2O13P2 B13817372 disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cytidine 5’-diphosphoglycerol disodium salt is a chemical compound with the molecular formula C12H19N3O13P2Na2 and a molecular weight of 521.22 g/mol . . This compound is used in various scientific research applications due to its unique properties and functions.
Vorbereitungsmethoden
The preparation of Cytidine 5’-diphosphoglycerol disodium salt involves synthetic routes that include the reaction of cytidine with glycerol-3-phosphate in the presence of specific reagents and conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
Cytidine 5’-diphosphoglycerol disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups .
Wissenschaftliche Forschungsanwendungen
Cytidine 5’-diphosphoglycerol disodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it plays a role in the study of cellular processes and metabolic pathways. In medicine, it is used in research related to drug development and therapeutic interventions. Additionally, it has applications in the industry as an intermediate in the production of various chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of Cytidine 5’-diphosphoglycerol disodium salt involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in the synthesis of glycerophospholipids, which are essential components of cell membranes. The compound is also involved in the regulation of metabolic pathways related to energy production and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Cytidine 5’-diphosphoglycerol disodium salt can be compared with other similar compounds such as Cytidine 5’-triphosphate disodium salt and Cytidine 5’-monophosphate disodium salt. While all these compounds contain the cytidine moiety, they differ in the number and type of phosphate groups attached. Cytidine 5’-triphosphate disodium salt has three phosphate groups, making it a high-energy molecule involved in various biochemical processes. Cytidine 5’-monophosphate disodium salt, on the other hand, has only one phosphate group and is involved in different metabolic pathways . The unique structure of Cytidine 5’-diphosphoglycerol disodium salt allows it to participate in specific reactions and pathways that are distinct from those of its analogs.
Eigenschaften
Molekularformel |
C12H19N3Na2O13P2 |
|---|---|
Molekulargewicht |
521.22 g/mol |
IUPAC-Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C12H21N3O13P2.2Na/c13-8-1-2-15(12(20)14-8)11-10(19)9(18)7(27-11)5-26-30(23,24)28-29(21,22)25-4-6(17)3-16;;/h1-2,6-7,9-11,16-19H,3-5H2,(H,21,22)(H,23,24)(H2,13,14,20);;/q;2*+1/p-2/t6?,7-,9-,10-,11-;;/m1../s1 |
InChI-Schlüssel |
UJKDVUANMMTQET-HSRNSRQOSA-L |
Isomerische SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC(CO)O)O)O.[Na+].[Na+] |
Kanonische SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC(CO)O)O)O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



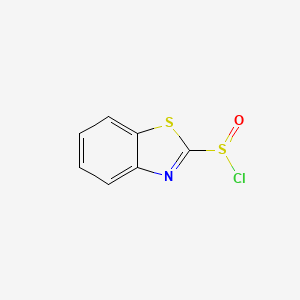
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene (purified by sublimation)](/img/structure/B13817298.png)
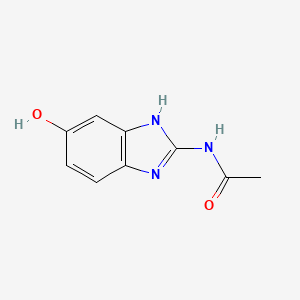
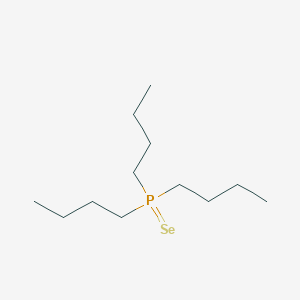
![(1R)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;tetrahydrate;hydrochloride](/img/structure/B13817327.png)


![Dipropan-2-yl 2-[(dimethoxyphosphoryl)sulfanyl]butanedioate](/img/structure/B13817349.png)
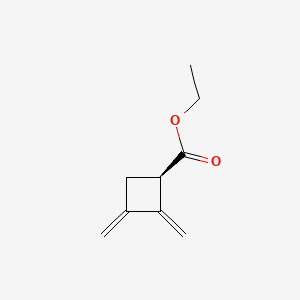
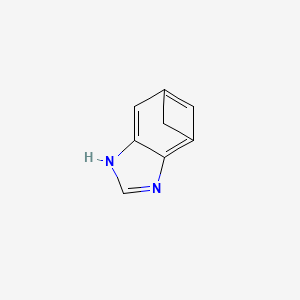

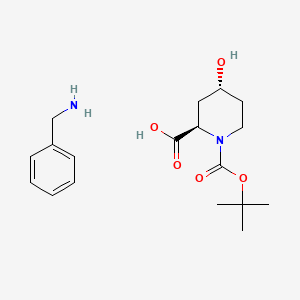
![7-Fluoro-2-(fluoromethyl)-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride](/img/structure/B13817362.png)
